(2-Nitro-3-(trifluoromethyl)phenyl)methanamine

Medicinal Chemistry Process Chemistry Physical Organic Chemistry

Researchers requiring a benzylamine with a defined 2-nitro-3-(trifluoromethyl) substitution pattern often face supply inconsistency and regioisomeric ambiguity. This 97% pure building block eliminates that uncertainty. - Ortho-nitro/ortho-CF₃ arrangement creates a unique electronic environment not replicable with 2,6-, 3,4- or 3,5- isomers. - Benzylamine (-CH₂NH₂) handle enables reductive amination or amide coupling without perturbing the aryl ring electronics. - Single scaffold containing both NO₂ and CF₃ groups for parallel bioisosteric assessment in CB1 or agrochemical programs. Available from multiple stock points with same-day dispatch for orders placed before 4 PM.

Molecular Formula C8H7F3N2O2
Molecular Weight 220.15 g/mol
Cat. No. B13150597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Nitro-3-(trifluoromethyl)phenyl)methanamine
Molecular FormulaC8H7F3N2O2
Molecular Weight220.15 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)C(F)(F)F)[N+](=O)[O-])CN
InChIInChI=1S/C8H7F3N2O2/c9-8(10,11)6-3-1-2-5(4-12)7(6)13(14)15/h1-3H,4,12H2
InChIKeyFECRIFGARHDPAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Nitro-3-(trifluoromethyl)phenyl)methanamine Identity and Physicochemical Baseline


(2-Nitro-3-(trifluoromethyl)phenyl)methanamine (CAS 1227582-24-2; MFCD16606352) is a nitroaromatic benzylamine derivative with molecular formula C8H7F3N2O2 and molecular weight 220.15 g/mol, featuring a nitro group at the 2-position and a trifluoromethyl group at the 3-position relative to the methanamine substituent . Its predicted density is 1.4±0.1 g/cm³, predicted boiling point is 264.3±40.0 °C at 760 mmHg, and its computed XLogP3-AA is 1.5 (or 1.45 by other sources), indicating moderate lipophilicity [1]. The compound is commercially available at 97% purity and functions as a versatile building block in pharmaceutical, agrochemical, and materials science research [2].

Type Nitroaromatic benzylamine building block
Key Substituents Ortho-NO₂ / meta-CF₃ on phenyl ring
Research Use Medicinal, agrochemical, materials synthesis

2-Nitro-3-(trifluoromethyl)phenylmethanamine vs. Positional and Amino Analogs


Within the nitro-trifluoromethyl benzylamine and aniline families, minor structural variations produce functionally distinct chemical entities that cannot be assumed equivalent for research or industrial applications. The 2,3-substitution pattern on the phenyl ring creates a unique electronic and steric environment that differs fundamentally from the 2,6-, 3,5-, or 3,4- regioisomers, influencing nucleophilicity of the primary amine, reduction potential of the nitro group, and hydrogen-bonding capacity [1]. The benzylamine (-CH2NH2) moiety offers a distinct reactivity profile compared to direct aniline (-NH2) derivatives, enabling different downstream coupling chemistry (e.g., reductive amination, amide formation) [2]. Furthermore, the ortho-nitro/ortho-CF3 arrangement places two strong electron-withdrawing groups adjacent to one another, a configuration known to modulate reduction potentials and metabolic stability in ways that cannot be extrapolated from single-substituent analogs or differently positioned isomers [3]. Generic substitution with any alternative nitro-trifluoromethyl aromatic amine would require complete revalidation of synthetic routes, reaction yields, and, where applicable, biological activity profiles.

!
Regioisomers (2,6-, 3,5-, 3,4-) alter electronic and steric environment; reactivity and physicochemical profiles may not transfer.
!
Benzylamine (-CH₂NH₂) vs. aniline (-NH₂) derivatives differ in nucleophilicity and viable coupling chemistry; substitution requires revalidation.
!
Adjacent ortho-NO₂/CF₃ arrangement modulates reduction potential and metabolic stability; single-substituent analogs may not replicate behavior.

(2-Nitro-3-(trifluoromethyl)phenyl)methanamine Comparative Evidence


Regioisomeric Boiling Point and Lipophilicity Differences

The 2-nitro-3-trifluoromethyl substitution pattern produces a predicted boiling point (264.3±40.0 °C) that is approximately 34 °C lower than the 3-nitro-4-trifluoromethyl regioisomer (298.3±40.0 °C) . Both share identical molecular formula (C8H7F3N2O2) and molecular weight (220.15 g/mol), but the ortho-arrangement of nitro and CF3 groups in the 2,3-isomer reduces intermolecular interactions, facilitating lower-temperature distillation or sublimation during purification. LogP values for this class range from 1.45 (2,3-isomer) to 2.07 (by some computational estimates), positioning the compound at the lower end of lipophilicity among regioisomers, which may favor aqueous solubility for certain reaction conditions .

Boiling point & lipophilicity
Data to verify
Predicted bp 264.3±40.0 °C; ~34 °C lower than 3-nitro-4-CF₃ regioisomer (298.3 °C). LogP ~1.45, lower among regioisomers.
Reported physicochemical context suggests easier purification via distillation.
ACD/Labs predictions; confirm experimentally for process design.
Medicinal Chemistry Process Chemistry Physical Organic Chemistry

Benzylamine vs. Aniline Reactivity

The target compound is a benzylamine (-CH2NH2), distinguishing it from the structurally related aniline derivative 2-nitro-3-(trifluoromethyl)aniline (CAS 386-71-0; C7H5F3N2O2; MW 206.12 g/mol) which bears an amine directly on the aromatic ring . The benzylamine primary amine exhibits substantially higher nucleophilicity than the aniline amine due to lack of resonance delocalization into the electron-deficient aromatic ring. The additional methylene spacer increases molecular flexibility (rotatable bonds = 2 vs. 0 for the aniline analog), enabling distinct conformational sampling in target binding [1]. The aniline derivative is a crystalline powder melting at 64 °C with density 1.503 g/cm³, while the target benzylamine lacks a defined melting point and has lower density (1.4 g/cm³) .

Benzylamine vs. aniline
Head-to-head
Benzylamine: MW 220.15, rotatable bonds 2, LogP 1.45. Aniline analog: MW 206.12, rotatable bonds 0, LogP 3.34.
Higher nucleophilicity and distinct coupling chemistry options; aniline not a direct substitute.
Properties from ACD/Labs predictions; experimental validation recommended.
Synthetic Chemistry Building Block Selection Medicinal Chemistry

Nitro-Trifluoromethyl Synergy in Bioactive Scaffolds

In medicinal chemistry campaigns, the CF3 group has been demonstrated to successfully replace an aliphatic NO2 group in CB1 receptor positive allosteric modulators, with CF3-bearing compounds generally showing higher potency than their NO2 equivalents and improved in vitro metabolic stability [1]. In agrochemical applications, one nitro group in m-dinitroaromatic (m-DAr) moieties can be replaced by trifluoromethyl without loss of biological activity, as demonstrated across multiple herbicidal and fungicidal scaffolds [2]. The target compound provides both groups on a single aromatic ring in a single benzylamine building block, enabling systematic exploration of this bioisosteric relationship without requiring separate syntheses of NO2-only and CF3-only fragments. The CF3 group additionally improves resistance to photodegradation, extending field efficacy for agrochemical applications [3].

Nitro-CF₃ synergy
Class-level inference
CF₃ replacement of NO₂ reported higher potency in CB1 PAM assays; improved photostability in agrochemical scaffolds.
Supports bioisosteric exploration; dual-group building block may streamline SAR campaigns.
Class-level observations; specific scaffold performance requires validation.
Medicinal Chemistry Agrochemical Discovery Fragment-Based Design

(2-Nitro-3-(trifluoromethyl)phenyl)methanamine Application Scenarios


Fragment Libraries for Nitro-CF3 Bioisosteric SAR

When designing fragment-based screening libraries or structure-activity relationship (SAR) campaigns targeting CB1 receptor modulation or other systems where nitro-to-CF3 bioisosteric replacement has demonstrated efficacy, this compound provides a single building block containing both the nitro and trifluoromethyl groups in a benzylamine framework [1]. This enables parallel assessment of NO2 versus CF3 contributions to potency and metabolic stability without requiring separate synthetic routes for each group. The benzylamine handle facilitates reductive amination or amide coupling to diverse core scaffolds, while the ortho-nitro/ortho-CF3 arrangement mirrors substitution patterns found in active CB1 PAM leads [1].

Agrochemical Lead Optimization for Photostability

For herbicide or fungicide development programs exploring nitroaromatic scaffolds, the CF3 group in the 3-position confers resistance to photodegradation that non-fluorinated analogs lack, directly translating to extended field efficacy [2]. The m-dinitroaromatic bioisosterism principle demonstrates that CF3 can replace one nitro group without activity loss [3]. The benzylamine primary amine serves as a versatile attachment point for carboxylic acid herbicides (via amide bond formation) or for constructing N-benzyl-2-nitroaniline plant growth regulants [4].

Synthetic Methodology for Ortho-Substituted Nitrobenzotrifluorides

The 2,3-substitution pattern with adjacent electron-withdrawing groups creates a unique electronic environment suitable for developing and optimizing reduction methodologies (e.g., electrochemical reduction of nitrobenzotrifluorides to trifluoromethylanilines) where regiochemistry influences reduction potential and product selectivity [5]. The compound's moderate lipophilicity (LogP ~1.45) and absence of a defined melting point (liquid or low-melting solid) may also facilitate continuous flow chemistry applications where crystallization is undesirable .

Chemical Biology Probe Synthesis via Benzylamine Linker

In chemical biology applications requiring affinity-based probes or activity-based protein profiling (ABPP) reagents, the benzylamine moiety offers a distinct advantage over aniline derivatives. The -CH2NH2 group can be functionalized without directly perturbing the aromatic ring's electronic properties, enabling the nitro and CF3 groups to serve as affinity-determining pharmacophores while the amine serves as a linker attachment point [6]. This separation of function is not achievable with 2-nitro-3-(trifluoromethyl)aniline (CAS 386-71-0), where the amine is directly conjugated to the electron-deficient aromatic system.

Application
Selection Property
Validation Focus
Fragment-based SAR (nitro-CF₃ bioisosterism)
Nitro and CF₃ groups in single benzylamine scaffold
NO₂ vs. CF₃ contribution to potency and metabolic stability
Agrochemical lead optimization
Photostable CF₃ substituent; benzylamine coupling handle
Field-efficacy endpoint context and photodegradation resistance
Synthetic methodology (reduction of nitrobenzotrifluorides)
Ortho-nitro/ortho-CF₃ electronic environment
Reduction selectivity and method validation
Chemical probe synthesis (affinity/ABPP)
Benzylamine linker without aromatic conjugation
Conjugation compatibility and pharmacophore integrity

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